1-Ethynyl-3-methoxy-2-methylbenzene
Overview
Description
1-Ethynyl-3-methoxy-2-methylbenzene is an aromatic compound characterized by the presence of an ethynyl group, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethynyl-3-methoxy-2-methylbenzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration . Another approach involves the reaction of aromatic acetylene derivatives with diazo compounds to form cycloadducts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Cycloaddition Reactions: The compound reacts with diazo compounds to form cycloadducts.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring, leading to the formation of different products.
Scientific Research Applications
1-Ethynyl-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and other biomedical applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-methoxy-2-methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution and other reactions. The ethynyl group can participate in cycloaddition reactions, while the methoxy and methyl groups influence the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Ethynyl-3-methoxy-2-methylbenzene can be compared with other similar compounds such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar structure but with the methoxy group at a different position.
Phenylacetylene: Another aromatic acetylene derivative with different substituents.
4-Ethynylanisole: A compound with an ethynyl group and a methoxy group attached to the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethynyl-3-methoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-6-5-7-10(11-3)8(9)2/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIHOVPHHFBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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